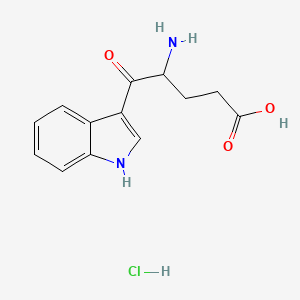
4-amino-5-(1H-indol-3-yl)-5-oxopentanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-5-(1H-indol-3-yl)-5-oxopentanoic acid hydrochloride is a compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(1H-indol-3-yl)-5-oxopentanoic acid hydrochloride typically involves multicomponent reactions (MCRs). MCRs are advantageous as they are high-yielding, operationally friendly, and time- and cost-effective . The indole nucleus, being an essential chemical precursor, undergoes various reactions to form the desired compound. Common reagents used in these reactions include indole-3-carbaldehyde and other indole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable MCRs and the optimization of reaction conditions to ensure high yield and purity. The use of heterogeneous solid acid catalysts, such as silica-supported P2O5, has been reported in similar syntheses .
化学反応の分析
Types of Reactions
4-amino-5-(1H-indol-3-yl)-5-oxopentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions readily occur on the indole nucleus due to its aromatic nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various indole derivatives with modified functional groups, which can exhibit different biological activities .
科学的研究の応用
4-amino-5-(1H-indol-3-yl)-5-oxopentanoic acid hydrochloride has several scientific research applications:
作用機序
The mechanism of action of 4-amino-5-(1H-indol-3-yl)-5-oxopentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The indole nucleus binds with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Indole-3-carbaldehyde: A precursor in the synthesis of biologically active molecules.
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-3-carboxylic acid: Known for its antimicrobial properties.
Uniqueness
4-amino-5-(1H-indol-3-yl)-5-oxopentanoic acid hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound in scientific research and potential therapeutic applications .
特性
分子式 |
C13H15ClN2O3 |
|---|---|
分子量 |
282.72 g/mol |
IUPAC名 |
4-amino-5-(1H-indol-3-yl)-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C13H14N2O3.ClH/c14-10(5-6-12(16)17)13(18)9-7-15-11-4-2-1-3-8(9)11;/h1-4,7,10,15H,5-6,14H2,(H,16,17);1H |
InChIキー |
WAWRWHWCRZTTKG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(CCC(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


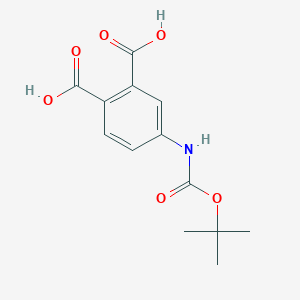
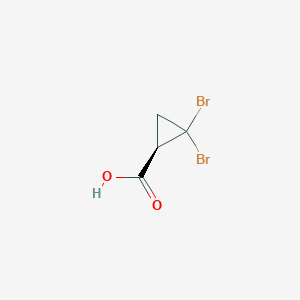
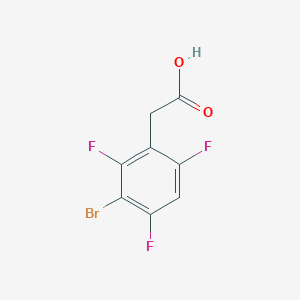
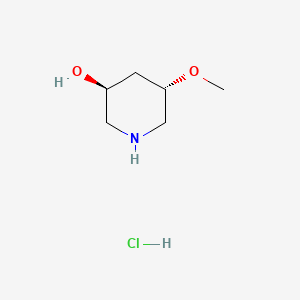
![benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride](/img/structure/B13498644.png)
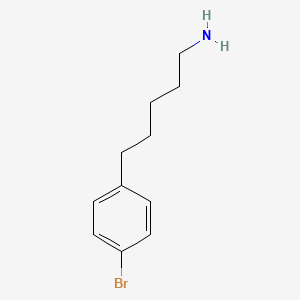

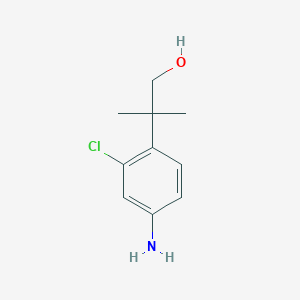
![rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13498664.png)
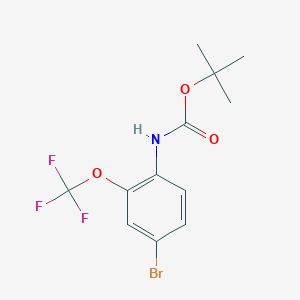

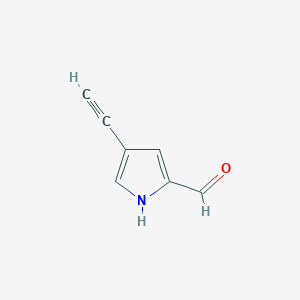
![[4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol](/img/structure/B13498677.png)
![N-[4'-amino-2'-(diethylsulfamoyl)-[1,1'-biphenyl]-3-yl]acetamide](/img/structure/B13498706.png)
